molecular formula C10H10BrNO2 B13184193 5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13184193
M. Wt: 256.10 g/mol
InChI Key: JMIIIKREKJJEPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyazetidine group, and a benzaldehyde moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-8-1-2-10(7(3-8)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2

InChI Key

JMIIIKREKJJEPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)Br)C=O)O

Origin of Product

United States

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